molecular formula C17H12ClN3O3 B2480144 N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide CAS No. 383146-13-2

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide

Cat. No.: B2480144
CAS No.: 383146-13-2
M. Wt: 341.75
InChI Key: WTMVLSQXKPAAND-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide is a complex organic compound that features a pyrrole ring, a nitrobenzene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-aminobenzenecarboxamide: Similar structure but with an amine group instead of a nitro group.

    N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-methylbenzenecarboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide is unique due to the presence of both a nitro group and a pyrrole ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-pyrrol-1-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-15-11-13(6-7-16(15)20-8-1-2-9-20)19-17(22)12-4-3-5-14(10-12)21(23)24/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMVLSQXKPAAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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